molecular formula C18H10ClFN2O2S B11393281 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11393281
M. Wt: 372.8 g/mol
InChI Key: CWRZEXPRIDMEEM-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, a 4-fluorophenyl group, and an oxazole ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenating agent.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile oxide.

    Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated aromatic compound and a suitable coupling reagent.

    Final Coupling and Chlorination: The final step involves coupling the synthesized intermediates and introducing the chlorine atom through a halogenation reaction.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-Chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene or oxazole rings are replaced with other groups using suitable reagents and conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: It can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

    Inhibition of Cellular Pathways: The compound may inhibit key cellular pathways involved in cell proliferation, survival, and inflammation.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating intrinsic apoptotic pathways and increasing reactive oxygen species (ROS) levels.

Comparison with Similar Compounds

3-Chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C18H10ClFN2O2S

Molecular Weight

372.8 g/mol

IUPAC Name

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H10ClFN2O2S/c19-16-12-3-1-2-4-14(12)25-17(16)18(23)21-15-9-13(22-24-15)10-5-7-11(20)8-6-10/h1-9H,(H,21,23)

InChI Key

CWRZEXPRIDMEEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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